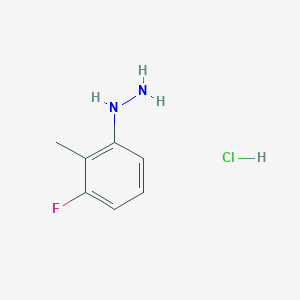

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5-6(8)3-2-4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMVHCGKIMNMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-01-5 | |

| Record name | (3-Fluoro-2-methylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride synthesis from 3-fluoro-2-methylaniline

An In-Depth Technical Guide to the Synthesis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride from 3-fluoro-2-methylaniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The synthesis proceeds via a classical two-step, one-pot transformation starting from 3-fluoro-2-methylaniline. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and addresses critical safety, handling, and analytical considerations. It is intended for an audience of researchers, medicinal chemists, and process development professionals who require a robust and reproducible method for preparing this valuable building block.

Introduction and Strategic Overview

This compound is a substituted hydrazine derivative of significant interest in drug discovery. The hydrazine moiety is a versatile functional group for the construction of various heterocyclic systems, most notably indoles via the Fischer indole synthesis.[1] The specific substitution pattern of a fluoro group at the 3-position and a methyl group at the 2-position makes it a precursor for targeted molecules in medicinal chemistry, where fluorine incorporation can enhance metabolic stability and binding affinity.[2]

The synthesis from the corresponding aniline is a well-established and reliable route.[3] The overall strategy involves two distinct but sequential chemical transformations performed in a single reaction vessel:

-

Diazotization: The primary aromatic amine, 3-fluoro-2-methylaniline, is converted into an intermediate aryldiazonium salt using nitrous acid generated in situ.[4]

-

Reduction: The diazonium salt is then immediately reduced to the corresponding hydrazine derivative using a suitable reducing agent, typically stannous chloride (tin(II) chloride).[5]

The final product is isolated as a stable hydrochloride salt, which improves handling and shelf-life compared to the free base.

Overall Synthetic Transformation

Figure 1: Overall two-step synthesis of the target compound.

Mechanistic Considerations and Causality

A thorough understanding of the reaction mechanisms is paramount for successful execution, troubleshooting, and optimization.

The Diazotization Reaction

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry.[6]

-

Generation of the Electrophile: The reaction is initiated by the protonation of sodium nitrite (NaNO₂) by a strong acid, typically hydrochloric acid (HCl), to generate nitrous acid (HNO₂). A second protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack and Dehydration: The lone pair of the primary amine of 3-fluoro-2-methylaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate. Following a series of proton transfers (tautomerization) and subsequent elimination of a water molecule, the stable N≡N triple bond of the diazonium ion is formed.[4]

Causality of Experimental Conditions: The most critical parameter in this step is temperature . The reaction must be maintained between 0 and 5 °C . Aryldiazonium salts are notoriously unstable at higher temperatures; they can decompose violently or, more commonly in solution, undergo substitution by water to form undesired phenol byproducts, significantly reducing the yield and purity of the final product.[7]

Reduction with Stannous Chloride

Stannous chloride (SnCl₂) is a mild and effective reducing agent for converting aryldiazonium salts to arylhydrazines.[5] While the precise mechanism can be complex, it is generally accepted to proceed via a stepwise reduction. The Sn(II) ion acts as a two-electron donor, being oxidized to Sn(IV) in the process.[8][9] The diazonium ion accepts these electrons, leading to the formation of the hydrazine functional group. The acidic conditions (concentrated HCl) are crucial for stabilizing the stannous chloride and the resulting hydrazine product as its hydrochloride salt.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and assumes adherence to all standard safety procedures.

Experimental Workflow Overview

Figure 2: Step-by-step experimental workflow diagram.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (10 mmol scale) |

| 3-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | 1.0 | 1.25 g (1.14 mL) |

| Concentrated HCl (~37%) | HCl | 36.46 | ~6.0 | ~5.0 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 0.725 g |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 3.0 | 6.77 g |

| Deionized Water | H₂O | 18.02 | Solvent | ~25 mL |

| Isopropanol | C₃H₈O | 60.10 | Recrystallization | As needed |

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-fluoro-2-methylaniline (1.25 g, 10 mmol).

-

Add concentrated hydrochloric acid (2.5 mL) and deionized water (5 mL). Stir the mixture to form a fine slurry of the aniline hydrochloride salt.

-

Cool the flask in an ice-salt bath to an internal temperature of 0 °C. It is crucial that the temperature does not exceed 5 °C during the next step.

-

In a separate beaker, prepare Solution B by dissolving sodium nitrite (0.725 g, 10.5 mmol) in deionized water (5 mL).

-

Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred aniline slurry over 20-30 minutes, ensuring the internal temperature remains between 0-5 °C. A clear, pale-yellow solution of the diazonium salt should form.

-

Self-Validating Checkpoint: After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper. A positive test (instant blue-black color) indicates the reaction is complete. If the test is negative, add a small amount of sodium nitrite solution until a positive test is maintained for 5 minutes. Avoid a large excess.

Part B: Reduction and Isolation

-

In a separate 250 mL beaker, dissolve stannous chloride dihydrate (6.77 g, 30 mmol) in concentrated hydrochloric acid (10 mL). Stir and cool this solution in an ice bath to ~5 °C.

-

Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred stannous chloride solution over 30 minutes. Use a pipette or cannula for the transfer. Maintain the temperature of the reduction mixture below 10 °C.

-

After the addition is complete, a thick white or off-white precipitate of the hydrazine hydrochloride salt will form. Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reduction is complete.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with a small amount of cold isopropanol followed by diethyl ether to aid in drying.

-

Dry the solid product under vacuum to yield crude this compound.

Purification

-

The crude product can be purified by recrystallization. A common solvent system is a mixture of isopropanol and water or ethanol.

-

Dissolve the crude solid in a minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the broad exchangeable signals for the -NHNH₃⁺ protons. |

| ¹³C NMR | Resonances for the 7 aromatic and methyl carbons, with splitting patterns influenced by the fluorine atom. |

| Mass Spec (MS) | The mass spectrum should show the molecular ion peak for the free base (C₇H₉FN₂). |

| FT-IR | Characteristic peaks for N-H stretching, aromatic C-H stretching, and C-F stretching. |

Safety, Handling, and Waste Disposal

Researcher Trustworthiness Mandate: Adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.

-

Reagent-Specific Hazards:

-

3-Fluoro-2-methylaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

-

Sodium Nitrite: A strong oxidizer and toxic if swallowed.[10][11] Contact with acids liberates toxic nitrogen oxide gases. Do not mix with combustible materials.

-

Stannous Chloride: Corrosive and can cause severe skin burns and eye damage.[12]

-

Hydrazine Derivatives: Hydrazines as a class are toxic and potential carcinogens.[13][14][15] Handle the final product with extreme care, avoiding dust inhalation and skin contact.

-

-

Reaction Hazards:

-

Diazonium salts can be explosive in a dry, isolated state. Never isolate the diazonium salt intermediate. Use it immediately in the subsequent reduction step.[6]

-

The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.

-

-

Waste Disposal:

-

Quench any residual diazonium salt or nitrous acid in the aqueous filtrate with sulfamic acid before neutralization and disposal.

-

Tin-containing waste should be collected and disposed of as hazardous heavy metal waste according to institutional guidelines.

-

Conclusion

The described two-step, one-pot synthesis provides a reliable and scalable method for producing this compound from its corresponding aniline. The keys to success are meticulous temperature control during the diazotization step, the use of a fresh and appropriate stoichiometry of the reducing agent, and adherence to all safety protocols due to the hazardous nature of the reagents and intermediates involved. This guide equips researchers with the necessary technical detail and causal understanding to confidently execute this important transformation.

References

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

University of Kashmir. (2020). DIAZONIUM SALTS. [Link]

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Autech Industry Co., Limited. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

- Google Patents. (n.d.).

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Chemistry Stack Exchange. (2016). Does this reduction mechanism of a diazonium via stannic chloride make sense?. [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. [Link]

-

New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. [Link]

-

Lumen Learning. (n.d.). Reactions involving arenediazonium salts. [Link]

-

ACS Publications. (1971). Use of phenylhydrazine and substituted phenylhydrazines for papain-catalyzed resolutions of racemic N-(benzyloxycarbonyl)alanine. [Link]

- Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.

-

National Center for Biotechnology Information. (2023). Hydrazine Toxicology. [Link]

-

Chemtrade Logistics. (n.d.). Sodium Nitrite Solution, Technical - Safety Data Sheet. [Link]

-

PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Stannous Chloride. [Link]

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Method for reducing stannic chloride.

- Google Patents. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

-

PubMed Central. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. [Link]

Sources

- 1. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. CA1249601A - Process for the preparation of substituted phenylhydrazines - Google Patents [patents.google.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CN102910670A - Method for reducing stannic chloride - Google Patents [patents.google.com]

- 10. nj.gov [nj.gov]

- 11. chemtradelogistics.com [chemtradelogistics.com]

- 12. actylislab.com [actylislab.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. nj.gov [nj.gov]

(3-Fluoro-2-methylphenyl)hydrazine Hydrochloride: A Technical Guide for Advanced Pharmaceutical Synthesis

(CAS No. 1059626-01-5)

Introduction

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride is a specialized aromatic hydrazine derivative that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the phenyl ring, offers pharmaceutical scientists precise control over the steric and electronic properties of target molecules. This guide provides an in-depth overview of its synthesis, key chemical transformations, and strategic applications in the development of pharmacologically active agents, particularly in the realm of kinase inhibitors and other complex heterocyclic scaffolds. The strategic placement of the fluoro and methyl groups can significantly influence molecular conformation, lipophilicity, and metabolic stability, making this reagent a valuable tool for lead optimization in drug discovery programs. Phenylhydrazines are widely used in the synthesis of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties and Specifications

This compound is typically supplied as a solid. Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1059626-01-5 | [2][3] |

| Molecular Formula | C₇H₁₀ClFN₂ | [2] |

| Molecular Weight | 176.62 g/mol | [4] |

| Canonical SMILES | CC1=C(C=CC=C1NN)F.Cl | [2] |

| InChI Key | WYMVHCGKIMNMEK-UHFFFAOYSA-N | [2] |

| Storage Conditions | Store at 2-8°C for long-term stability. | [2] |

Core Synthesis Pathway: From Substituted Aniline to Hydrazine

The synthesis of this compound follows a classical and robust two-step sequence common for aryl hydrazines: diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[5][6][7] The entire process is a well-established industrial method for producing a wide array of substituted phenylhydrazines.[5]

The starting material for this synthesis is 3-Fluoro-2-methylaniline (CAS 443-86-7). This precursor is a crucial organic intermediate in its own right, used in the synthesis of various dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[8]

Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of similar phenylhydrazine hydrochlorides.[6]

Part 1: Diazotization of 3-Fluoro-2-methylaniline

-

To a jacketed reactor suitable for low-temperature reactions, add concentrated hydrochloric acid and water.

-

Cool the acid solution to a temperature between -5°C and 0°C with vigorous stirring.

-

Slowly add 3-fluoro-2-methylaniline to the cold acid solution. A thick white slurry of the aniline hydrochloride salt is expected to form.

-

Maintain the temperature below 5°C and begin the dropwise addition of a pre-chilled aqueous solution of sodium nitrite.

-

Causality: The reaction is highly exothermic, and maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. The slow addition of sodium nitrite ensures that the local concentration of nitrous acid remains low, minimizing side reactions.

-

After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Part 2: Reduction and Isolation

-

In a separate reactor, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite in water.[6] Cool this solution to 0-10°C.

-

Slowly add the cold diazonium salt slurry from Part 1 to the reducing solution. The temperature should be carefully controlled and maintained below 15°C.

-

Causality: The reduction of the diazonium salt to the hydrazine is also exothermic. A controlled addition rate is essential for safety and to maximize yield. Stannous chloride is a common and effective reducing agent for this transformation.

-

Once the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

The resulting solid, this compound, is then collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an isopropanol/water mixture, to yield the final product.

-

The solid is then dried under vacuum to remove residual solvents.

Applications in Drug Discovery & Development

Substituted phenylhydrazines are indispensable reagents for the construction of nitrogen-containing heterocyclic cores that are prevalent in a vast number of pharmaceuticals.[1] The primary utility of this compound lies in its application to form indole and pyrazole scaffolds, which are foundational structures in many targeted therapies, especially kinase inhibitors.[4]

Fischer Indole Synthesis: Access to a Privileged Scaffold

The Fischer indole synthesis is a classic and highly versatile reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] This reaction is a cornerstone of medicinal chemistry for accessing the indole core, a structure found in numerous natural products and synthetic drugs.[2]

The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[10] The substitution pattern on the phenylhydrazine directly translates to the substitution on the final indole product, allowing for precise control over the final structure.

Pyrazole Synthesis: A Key Component of Kinase Inhibitors

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is another "privileged" structure in medicinal chemistry, found in numerous approved drugs, including celecoxib and a wide array of kinase inhibitors.[1] One of the most common methods for synthesizing the pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[11]

This compound can be used to generate N-aryl pyrazoles, where the substituted phenyl ring becomes a key interaction motif within the target protein's binding site. For example, in the synthesis of many kinase inhibitors, the pyrazole core often acts as a hinge-binding motif, while the attached substituted phenyl ring occupies a hydrophobic pocket, with the specific substituents fine-tuning the binding affinity and selectivity.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. Commercial suppliers typically provide a Certificate of Analysis with data from these methods.[2]

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | Structure Elucidation: Confirms the chemical structure by showing the number and connectivity of hydrogen and carbon atoms. The fluorine atom will cause characteristic splitting patterns in both ¹H and ¹³C spectra, which is a key diagnostic feature. |

| HPLC/LC-MS | Purity Assessment & Mass Confirmation: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound by separating it from any impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound. |

| FTIR | Functional Group Identification: Fourier-Transform Infrared Spectroscopy can identify the presence of key functional groups, such as N-H stretches from the hydrazine and C-F stretches from the fluoro group. |

While specific spectra for the title compound are not publicly available in the literature, the ¹H NMR spectrum of its precursor, 3-Fluoro-2-methylaniline, is well-documented and serves as a critical quality control checkpoint for the starting material.[12]

Safety, Handling, and Storage

Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.[1] Safety data for closely related phenylhydrazine hydrochlorides indicate that this compound should be treated as hazardous.

-

Hazard Statements: Likely to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and may cause an allergic skin reaction. There is also a suspicion of causing genetic defects and cancer, and it may cause damage to organs through prolonged or repeated exposure.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. As indicated by suppliers, long-term storage at refrigerated temperatures (2-8°C) is recommended.[2]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its utility is primarily demonstrated in the construction of indole and pyrazole cores, which are central to the design of a multitude of biologically active compounds, including modern kinase inhibitors. The specific 3-fluoro-2-methyl substitution pattern provides medicinal chemists with a powerful tool to modulate the pharmacological properties of lead compounds. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in process chemistry environments.

References

- Advanced Chemical Intermediates. (3-Fluoro-2-methyl-phenyl)-hydrazine; hydrochloride. [Link]

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- PubChem. [(3-Fluoro-5-methylphenyl)methyl]hydrazine | C8H11FN2 | CID 104289712. [Link]

- ResearchGate. (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its.... [Link]

- Google Patents. CN103553963A - Synthetic method of phenylhydrazine hydrochloride.

- Googleapis.com. (12) United States Patent. [Link]

- The Royal Society of Chemistry. Supporting Information for. [Link]

- Google Patents. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

- ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

- New Drug Approvals. Lorlatinib. [Link]

- Google Patents. US3203989A - Process for the production of phenylhydrazine hydrochloride.

- American Elements. (2-methoxy-5-methylphenyl)hydrazine hydrochloride | CAS 65208-14-2. [Link]

- SpectraBase. (3-Fluorophenyl)hydrazine hydrochloride. [Link]

- PubChem. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962. [Link]

- IJARSCT. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]

- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]

- National Center for Biotechnology Information. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. [Link]

- National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

Sources

- 1. CAS 637-04-7: Hydrazine, (3-methylphenyl)-, hydrochloride … [cymitquimica.com]

- 2. This compound,1059626-01-5-Amadis Chemical [amadischem.com]

- 3. This compound | 1059626-01-5 [chemicalbook.com]

- 4. 1059626-01-5 | MFCD06800755 | (3-Fluoro-2-methyl-phenyl)-hydrazine; hydrochloride | acints [acints.com]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 7. US3203989A - Process for the production of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. [(3-Fluoro-5-methylphenyl)-phenylmethyl]hydrazine | C14H15FN2 | CID 105199405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [(3-Fluoro-5-methylphenyl)methyl]hydrazine | C8H11FN2 | CID 104289712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 12. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Fluoro-2-methylphenyl)hydrazine Hydrochloride

Authored by a Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in medicinal chemistry. By dissecting the intricate interplay of substituent effects—including those of the fluorine, methyl, and hydrazinium groups—we will predict and interpret the chemical shifts, multiplicities, and coupling constants. This document serves as a practical reference for researchers and scientists, detailing not only the spectral interpretation but also the underlying principles and a robust experimental protocol for acquiring high-fidelity data.

Introduction: The Structural Significance of this compound

This compound is a substituted arylhydrazine derivative frequently employed in the synthesis of heterocyclic compounds, particularly indoles via the Fischer indole synthesis. The presence of a fluorine atom provides a valuable probe for studying drug-target interactions using ¹⁹F NMR and can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[1]

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. NMR spectroscopy, through its ¹H and ¹³C nuclei probes, allows for the unambiguous determination of the molecular framework. This guide provides a detailed predictive analysis of the NMR spectra of the title compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Electronic Environment

To interpret the NMR spectra, one must first understand the electronic landscape of the molecule. The aromatic ring of this compound is decorated with three distinct substituents, each exerting a specific electronic influence that dictates the chemical shifts of the nearby nuclei.

-

Methyl Group (-CH₃) at C2: An electron-donating group (EDG) through induction and hyperconjugation. It tends to increase electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of the corresponding nuclei.

-

Fluorine Atom (-F) at C3: An electronegative atom that exhibits a dual electronic nature. It is strongly electron-withdrawing through the inductive effect (σ-withdrawal), which deshields nearby nuclei. Conversely, it is weakly electron-donating through resonance (π-donation) by virtue of its lone pairs.[2] The inductive effect typically dominates, but the resonance effect can influence the ortho and para positions.

-

Hydrazinium Group (-NHNH₃⁺) at C1: In its hydrochloride salt form, the hydrazine moiety is protonated. The resulting positive charge on the nitrogen makes the hydrazinium group a powerful electron-withdrawing group (EWG) through induction, significantly deshielding the aromatic ring.

The interplay of these effects results in a unique electronic distribution and, consequently, a distinct NMR fingerprint.

Caption: Key J-coupling correlations for spectral assignment.

Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring accuracy and precision.

Workflow Diagram

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Using a calibrated pipette, add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing. [3] * Securely cap the tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is required.

-

-

Instrument Setup and Calibration:

-

The experiment should be performed on a well-maintained NMR spectrometer (e.g., 400 or 500 MHz).

-

Insert the sample into the magnet.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).

-

Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay (D1) of at least 2 seconds to allow for adequate relaxation of the nuclei between pulses, ensuring quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., 'zgpg30').

-

Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Processing:

-

Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.

-

Conclusion

The structural elucidation of this compound by ¹H and ¹³C NMR is a logical process rooted in the fundamental principles of chemical shifts and spin-spin coupling. The fluorine substituent serves as a powerful diagnostic tool, inducing characteristic splitting patterns in both the proton and carbon spectra that greatly aid in assignment. This guide provides a robust predictive framework and a validated experimental protocol, empowering researchers to confidently characterize this and structurally related molecules, thereby ensuring the integrity and quality of their scientific endeavors.

References

-

Gerig, J.T. (1997). Fluorine NMR. eMagRes. Available at: [Link]

-

Zhou, D., et al. (2018). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Available at: [Link]

-

SpectraBase. (n.d.). Hydrazine. Available at: [Link]

-

SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Available at: [Link]

-

Nicholson, J.K., & Wilson, I.D. (1987). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. PubMed. Available at: [Link]

-

Wodin, K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central, NIH. Available at: [Link]

-

Williams, W.F. (2012). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

-

JACS. (2021). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. Available at: [Link]

-

RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

-

ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available at: [Link]

-

UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Emsley, J.W., Phillips, L., & Wray, V. (n.d.). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Michigan State University Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

-

Quora. (2024). How to interpret the 19F NMR spectra. Available at: [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

-

ATB. (n.d.). Hydrazine | H4N2 | MD Topology | NMR | X-Ray. Available at: [Link]

-

Lauer, A., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PubMed Central, NIH. Available at: [Link]

Sources

Mass Spectrometry Analysis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering in-depth explanations for methodological choices to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Imperative

This compound (C₇H₉FN₂·HCl) is a substituted phenylhydrazine derivative increasingly utilized in the synthesis of novel therapeutic agents. Its chemical structure, characterized by a fluorine and a methyl group on the phenyl ring, presents unique analytical challenges and opportunities. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound, providing unparalleled sensitivity and specificity. Understanding its behavior within a mass spectrometer is paramount for process control, impurity profiling, and metabolic studies.

This guide will navigate the critical aspects of analyzing this compound, from first principles of sample handling to the intricacies of ionization and fragmentation, empowering the analyst to develop and validate a robust analytical method.

Foundational Knowledge: Physicochemical Properties

A thorough understanding of the analyte's properties is the bedrock of successful method development.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₀ClFN₂ | [1] |

| Molecular Weight | 176.62 g/mol | [1] |

| Monoisotopic Mass | 176.05198 g/mol | Calculated |

| Appearance | Solid | [1] |

| Solubility | Soluble in water and polar organic solvents like methanol and acetonitrile. | [2] |

The hydrochloride salt form enhances solubility in polar solvents, a key consideration for sample preparation and electrospray ionization. The presence of fluorine and nitrogen atoms provides distinctive isotopic patterns and sites for protonation, respectively.

The Analytical Workflow: A Strategic Approach

A successful mass spectrometry analysis is a multi-step process, where each stage is optimized to ensure data quality. The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Sample Preparation: The Unseen Determinant of Success

The adage "garbage in, garbage out" is particularly pertinent to mass spectrometry. A meticulous sample preparation protocol is non-negotiable for achieving reproducible and accurate results.[3]

Rationale for Solvent Selection

Given that this compound is a salt, polar solvents are the primary choice.

-

Methanol and Acetonitrile: These are excellent choices as they are highly compatible with reversed-phase liquid chromatography (LC) and electrospray ionization (ESI). They effectively solubilize the analyte and are volatile enough to facilitate efficient desolvation in the ESI source.

-

Water: While the compound is water-soluble, using 100% aqueous solutions for direct infusion can be problematic due to high surface tension, which can lead to unstable spray in ESI. A mixture of water with methanol or acetonitrile is recommended.

-

Formic Acid: The addition of a small amount of formic acid (typically 0.1%) to the sample solvent and mobile phase is highly recommended. The acidic conditions ensure that the hydrazine moiety is readily protonated, enhancing ionization efficiency in positive ion mode ESI.

Recommended Protocol

-

Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.

-

Working Solution Preparation (1-10 µg/mL): Perform serial dilutions of the stock solution with the same solvent mixture to achieve a final concentration suitable for your instrument's sensitivity. For high-resolution mass spectrometers, concentrations in the low µg/mL or even ng/mL range are often sufficient.

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.

Ionization Source Selection: The Gateway to the Mass Analyzer

The choice of ionization technique is critical and depends on the analyte's physicochemical properties. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with ESI being the more common choice.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar and ionic compounds.[4] It generates ions from a liquid phase, making it highly compatible with LC. Given the polar nature and the presence of basic nitrogen atoms in our analyte, ESI in positive ion mode is the preferred method. The acidic conditions of the mobile phase will promote the formation of the protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another viable option, particularly for less polar compounds that are thermally stable.[4] In APCI, the sample is vaporized, and ionization occurs in the gas phase through reactions with reagent gas ions. While it can be used for this analyte, ESI is generally more sensitive for pre-charged or easily protonated molecules in solution.

Recommendation: Start with ESI in positive ion mode. If insufficient ionization is observed or if matrix effects are severe, APCI can be explored as an alternative.

Mass Analyzer Selection: Resolving the Molecular Story

The choice of mass analyzer dictates the resolution, mass accuracy, and speed of the analysis.

Quadrupole Mass Analyzer

A quadrupole mass analyzer uses a combination of radio frequency (RF) and direct current (DC) voltages to filter ions based on their mass-to-charge ratio (m/z).[5] While robust and relatively inexpensive, quadrupoles are typically lower-resolution instruments. They are excellent for quantitative analysis in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes but provide limited information for structural elucidation of unknowns.

Time-of-Flight (TOF) Mass Analyzer

A TOF analyzer measures the time it takes for an ion to travel a fixed distance, which is proportional to its m/z.[6] Modern TOF instruments, particularly those equipped with a reflectron, offer high resolution and excellent mass accuracy.[6] This makes them ideal for determining the elemental composition of the parent ion and its fragments.

Orbitrap Mass Analyzer

The Orbitrap is a high-resolution mass analyzer that traps ions in an electrostatic field and measures the frequency of their orbital motion, which is related to their m/z.[3] Orbitraps provide exceptional mass accuracy and resolution, enabling confident identification of compounds and their fragments.

Recommendation: For in-depth structural analysis and confident identification, a high-resolution mass spectrometer such as a Q-TOF or an Orbitrap is highly recommended. For routine quantification where the fragmentation pattern is already known, a triple quadrupole instrument would be a cost-effective and sensitive choice.

Predicted Mass Spectrum and Fragmentation Pattern

Expected Molecular Ion

In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, where M is the free base of (3-Fluoro-2-methylphenyl)hydrazine.

-

Molecular Formula of Free Base: C₇H₉FN₂

-

Exact Mass of Free Base: 140.0750

-

Expected m/z of [M+H]⁺: 141.0828

Predicted Fragmentation Pathway

Upon collisional activation in the mass spectrometer (MS/MS), the [M+H]⁺ ion is expected to undergo fragmentation. The primary fragmentation pathways for phenylhydrazines involve cleavage of the N-N bond and losses from the aromatic ring.

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. youtube.com [youtube.com]

- 3. Orbitrap mass analyzer--overview and applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 5. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Infrared (IR) Spectrum of (3-Fluoro-2-methylphenyl)hydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS No. 1059626-01-5)[1]. Designed for researchers, scientists, and professionals in drug development, this document details the structural and vibrational characteristics of this important synthetic intermediate. We will explore the theoretical basis for its infrared absorption, provide a field-proven experimental protocol for spectral acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and analytical interpretations is emphasized to ensure scientific integrity and practical utility.

Introduction: Significance and Spectroscopic Characterization

This compound is a substituted aromatic hydrazine derivative. Compounds of this class are pivotal building blocks in medicinal chemistry and organic synthesis, often serving as precursors for heterocyclic compounds with diverse pharmacological activities. Given its role in the synthesis of high-value molecules, rigorous quality control and structural verification are paramount.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as an essential tool for this purpose. By measuring the absorption of infrared radiation by a molecule, we can identify its functional groups and glean structural information, creating a unique "molecular fingerprint."[2] This guide will elucidate the characteristic IR spectral features of this compound, providing a benchmark for its identification and purity assessment.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the IR spectrum, we must first understand the molecular structure and the vibrational modes associated with its constituent parts. The structure of this compound combines a tri-substituted aromatic ring with a hydrazinium cation.

Caption: Molecular structure of this compound.

The key functional groups and their expected vibrational absorption ranges are summarized below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Hydrazinium (-NH-NH₃⁺) | N-H Stretch | 3300 - 2600 | Strong, Broad | Extensive hydrogen bonding in the salt form causes significant broadening. Multiple bands are expected. |

| N-H Bend (Scissoring) | 1620 - 1550 | Medium-Strong | Characteristic of ammonium and related salts. | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak | Appears just to the left of the aliphatic C-H stretch region[3][4]. |

| C=C Stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Medium, Sharp | Aromatic compounds typically show a pair of sharp bands in this region[4][5]. | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | The exact position is diagnostic of the ring substitution pattern[4][6]. | |

| Substituents | C-H Stretch (Methyl) | 2960 - 2850 | Medium | Aliphatic C-H stretching vibrations[7]. |

| C-H Bend (Methyl) | 1470 - 1450 & 1380 - 1370 | Medium | Asymmetric and symmetric bending modes, respectively. | |

| C-F Stretch | 1250 - 1000 | Strong | The C-F bond is highly polar, leading to a strong absorption. Its position can be influenced by the aromatic system. | |

| N-N Stretch | 1150 - 1050 | Medium-Weak | Often observed in hydrazine derivatives[8][9]. |

Experimental Protocol: FT-IR Spectrum Acquisition

The following protocol describes a robust method for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid-state materials.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic Pellet Press

-

13 mm Evacuable Pellet Die Set

-

Agate Mortar and Pestle

-

Infrared (IR) Grade Potassium Bromide (KBr), desiccated

-

Spatula and analytical balance

Rationale for KBr Pellet Method

Potassium bromide is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and possesses plasticity, allowing it to form a clear, solid disk under pressure[10]. This minimizes light scattering and produces a high-quality transmission spectrum. It is critical to use IR-grade KBr and minimize its exposure to moisture, as water exhibits a strong, broad O-H stretching band that can obscure important spectral features.

Step-by-Step Sample Preparation and Analysis

Caption: Workflow for FT-IR analysis using the KBr pellet method.

-

Preparation : Thoroughly clean the mortar, pestle, and die set components with a suitable solvent (e.g., acetone) and dry them completely to prevent contamination[11].

-

Grinding : Weigh approximately 1-2 mg of this compound. In an agate mortar, grind the sample to a fine, consistent powder. This step is crucial to reduce scattering of the IR beam.

-

Mixing : Add 100-200 mg of dry, IR-grade KBr to the mortar. Mix and grind the sample and KBr together rapidly to achieve a homogeneous mixture[10]. Prolonged grinding can increase moisture absorption.

-

Pellet Formation : Assemble the pellet die and transfer the powder mixture into the die barrel. Apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque.

-

Pressing : Place the die into the hydraulic press and apply 8-10 tons of pressure for approximately 1-2 minutes. This should result in a clear, transparent, or translucent pellet.

-

Background Scan : Place an empty sample holder in the FT-IR spectrometer and run a background scan. This corrects for atmospheric H₂O and CO₂ absorptions.

-

Sample Scan : Carefully place the KBr pellet into the sample holder and acquire the sample spectrum.

-

Data Acquisition Parameters :

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16-32 (to improve signal-to-noise ratio)

-

Spectral Analysis and Interpretation

The IR spectrum of this compound is complex, but can be systematically interpreted by dividing it into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹)[2][12][13].

Functional Group Region (4000 - 1500 cm⁻¹)

-

3300 - 2600 cm⁻¹ : This region is dominated by a very broad and strong absorption band, characteristic of the N-H stretching vibrations of the hydrazinium (-NH-NH₃⁺) group. The significant broadening is a direct result of extensive intermolecular hydrogen bonding within the crystal lattice of the salt. This broad feature often obscures the weaker aromatic C-H stretches.

-

~3050 cm⁻¹ : A weak shoulder may be visible on the broad N-H absorption, corresponding to the aromatic C-H stretching vibrations[4]. Its presence confirms the aromatic component of the molecule.

-

~2950 cm⁻¹ : Absorptions corresponding to the C-H stretching of the methyl (-CH₃) group are expected here.[7] These may appear as small, sharper peaks superimposed on the broad hydrazinium band.

-

~1600 cm⁻¹ and ~1480 cm⁻¹ : Two distinct, sharp peaks of medium intensity are expected here. These are classic indicators of C=C in-ring stretching vibrations of the aromatic ring[3][4].

-

~1580 cm⁻¹ : A medium to strong band in this area can be assigned to the N-H bending (scissoring) mode of the protonated amine group, a key feature for identifying the hydrochloride salt form.

Fingerprint Region (1500 - 400 cm⁻¹)

The fingerprint region contains a wealth of complex, overlapping absorptions that are unique to the molecule's overall structure[13][14].

-

~1460 cm⁻¹ & ~1380 cm⁻¹ : These bands are attributable to the asymmetric and symmetric C-H bending of the methyl group, respectively.

-

1250 - 1000 cm⁻¹ : A very strong and prominent band in this region is the hallmark of the C-F stretching vibration. The high polarity of the carbon-fluorine bond makes this a reliable and intense feature.

-

~1100 cm⁻¹ : A medium-intensity band can be assigned to the N-N stretch of the hydrazine group[8][9].

-

Below 900 cm⁻¹ : Strong, sharp bands in this area are due to C-H out-of-plane bending vibrations of the aromatic ring. The specific pattern of these bands is highly diagnostic of the 1,2,3-trisubstitution pattern on the benzene ring[4][6].

Summary of Key Peak Assignments

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3300 - 2600 (broad) | -NH-NH₃⁺ | N-H Stretch |

| ~3050 | Ar-H | C-H Stretch |

| ~2950 | -CH₃ | C-H Stretch |

| ~1600, ~1480 | Ar C=C | In-ring Stretch |

| ~1580 | -NH₃⁺ | N-H Bend |

| ~1460 | -CH₃ | Asymmetric C-H Bend |

| ~1380 | -CH₃ | Symmetric C-H Bend |

| 1250 - 1000 (strong) | Ar-F | C-F Stretch |

| < 900 | Ar-H | Out-of-Plane Bend |

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its structural identification. The key diagnostic features are the broad N-H stretching absorptions of the hydrazinium salt in the 3300-2600 cm⁻¹ region, the characteristic aromatic C=C stretching peaks around 1600 and 1480 cm⁻¹, and a very strong C-F stretching band between 1250-1000 cm⁻¹. Together, these absorptions confirm the presence of all major functional groups and the overall molecular architecture. This guide provides a robust framework for researchers to confidently acquire, interpret, and utilize the IR spectrum for the quality control and characterization of this vital chemical intermediate.

References

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wade, L.G. Jr. (2003). The features of IR spectrum. As presented in a slide deck, retrieved from [Link]

-

American Elements. (n.d.). (2-methoxy-5-methylphenyl)hydrazine hydrochloride. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Margoshes, M., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 77(23), 6181–6184. [Link]

-

ResearchGate. (n.d.). The N–N stretching band of hydrazine. Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

Pravica, M. G., et al. (2021). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega, 6(8), 5344–5350. [Link]

-

Chemguide. (n.d.). The fingerprint region - infra-red spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of Hydralazine hydrochloride pure drug. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PMC. Retrieved from [Link]

-

AZoM. (2024, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7695. [Link]

-

YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Retrieved from [Link]

-

YouTube. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Hydralazine Hydrochloride Powder. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, dihydrochloride. Retrieved from [Link]

Sources

- 1. This compound,1059626-01-5-Amadis Chemical [amadischem.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. azooptics.com [azooptics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of (3-Fluoro-2-methylphenyl)hydrazine Hydrochloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride, a crucial parameter for its application in pharmaceutical synthesis and drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes established principles of physical organic chemistry, data from structurally analogous compounds, and standard industry practices to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: Physicochemical Profile and the Significance of Solubility

This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry. Its hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base. The molecule's structure, featuring a phenyl ring substituted with a fluorine atom and a methyl group, dictates its polarity, hydrogen bonding capacity, and ultimately, its solubility in various organic solvents.

Understanding the solubility of this active pharmaceutical ingredient (API) is paramount for several stages of drug development, including:

-

Reaction Chemistry: Ensuring the compound remains in solution for homogeneous reaction kinetics.

-

Purification and Crystallization: Selecting appropriate anti-solvents for efficient purification and isolation of the desired polymorph.

-

Formulation: Developing suitable solvent systems for formulation into final dosage forms.

Inferred Solubility Profile and Solvent Classification

Based on the general solubility of related phenylhydrazine hydrochlorides, such as (2-methylphenyl)hydrazine hydrochloride and (3-methylphenyl)hydrazine hydrochloride which are known to be soluble in water and various organic solvents, a qualitative solubility profile for this compound can be inferred.[1][2] The presence of the polar hydrazine hydrochloride group suggests good solubility in polar protic and aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydrochloride salt can readily engage in hydrogen bonding with protic solvents. The polarity of these solvents can effectively solvate the ionic species. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents possess high dipole moments capable of solvating the polar hydrazine hydrochloride moiety. However, the lack of acidic protons for hydrogen bonding might result in slightly lower solubility compared to protic solvents. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Ethers are less polar than the aforementioned solvents and act primarily as hydrogen bond acceptors. Their solvating power for ionic salts is limited. |

| Esters | Ethyl Acetate | Low | Ethyl acetate has lower polarity and weaker hydrogen bonding capabilities compared to alcohols and polar aprotic solvents. |

| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can offer moderate solubility. |

| Hydrocarbons | Toluene, Hexane | Very Low/Insoluble | These nonpolar solvents lack the ability to solvate the ionic hydrochloride salt and the polar hydrazine group. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | While DCM has a dipole moment, its ability to solvate ionic species is limited. It may offer some solubility due to its ability to interact with the organic part of the molecule. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise quantitative solubility data, a robust experimental protocol is essential. The following method is based on the equilibrium solubility measurement principle, widely accepted in the pharmaceutical industry.[3][4]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C and/or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility in mg/mL or mol/L by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

-

Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of this compound is governed by a delicate interplay of intermolecular forces.

-

Salt Form: The hydrochloride salt significantly increases the polarity of the molecule compared to its free base, enhancing its solubility in polar solvents. The ionic nature of the salt allows for strong ion-dipole interactions with polar solvent molecules.[1][5]

-

Substituent Effects:

-

Fluorine: The highly electronegative fluorine atom can participate in hydrogen bonding as a hydrogen bond acceptor. Its electron-withdrawing nature also influences the overall electronic distribution of the aromatic ring.[6]

-

Methyl Group: The methyl group is an electron-donating group and is relatively nonpolar. It can slightly increase the lipophilicity of the molecule.

-

-

Solvent Properties: The polarity, proticity (ability to donate hydrogen bonds), and polarizability of the solvent are critical. As a general principle, "like dissolves like." Therefore, polar solvents are expected to be more effective at dissolving this polar salt.

Strategic Solvent Selection in Drug Development

The choice of solvent is a critical decision in the development of a drug substance. The following decision tree illustrates a logical approach to solvent selection for processes involving this compound.

Caption: Decision-making workflow for solvent selection in a drug development context.

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents requires experimental determination, a strong understanding of its chemical structure and the principles of solubility allows for informed predictions and the design of a robust experimental plan. This guide provides the theoretical foundation and practical methodology for researchers to confidently approach the handling and application of this important pharmaceutical intermediate. The provided protocols and decision-making frameworks are designed to ensure scientific integrity and accelerate the drug development process.

References

-

ResearchGate. Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. [Link]

-

ResearchGate. 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. [Link]

- Google Patents.

-

World Health Organization (WHO). Annex 4. [Link]

-

Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

-

Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

Sources

- 1. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]

- 2. CAS 637-04-7: Hydrazine, (3-methylphenyl)-, hydrochloride … [cymitquimica.com]

- 3. who.int [who.int]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Strategic Synthesis of 7-Fluoro-6-methylindole via Fischer Indolization

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine into these scaffolds can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles, making fluorinated indoles highly sought-after building blocks in drug discovery.[2] This document provides a comprehensive guide for the synthesis of 7-fluoro-6-methylindole, a valuable intermediate, starting from (3-Fluoro-2-methylphenyl)hydrazine hydrochloride. The protocol leverages the classical Fischer indole synthesis, a robust and widely adopted method for constructing the indole ring system.[3] We present a detailed, two-stage protocol involving an acid-catalyzed cyclization followed by decarboxylation, complete with mechanistic insights, step-by-step procedures, and characterization guidelines for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The indole nucleus is a privileged structure in pharmacology, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1] The introduction of a fluorine atom at the C7 position and a methyl group at C6 can modulate the electronic properties and steric profile of the molecule, offering unique vectors for molecular design. 7-Fluoro-6-methylindole serves as a critical precursor for more complex therapeutic agents, where the C2 and C3 positions of the pyrrole ring are available for further functionalization.

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and versatile methods for indole preparation.[4][5] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable carbonyl compound.[6] Our strategy employs a two-part sequence for a clean and high-yielding synthesis:

-

Fischer Indolization: Reaction of (3-Fluoro-2-methylphenyl)hydrazine with pyruvic acid to form the stable intermediate, 7-fluoro-6-methylindole-2-carboxylic acid. Using a ketoacid like pyruvic acid is a standard approach that reliably yields a C2-substituted indole.[7]

-

Decarboxylation: Removal of the C2-carboxylic acid group to yield the target, 7-fluoro-6-methylindole.

This approach circumvents the often problematic and low-yielding direct synthesis of unsubstituted indoles that can occur when using simple aldehydes like acetaldehyde.[7]

The Fischer Indole Synthesis: Mechanistic Rationale

The overall transformation is underpinned by a well-established reaction cascade, often referred to as the Robinson mechanism.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The key mechanistic steps are:

-

Hydrazone Formation: The initial step is the condensation of (3-fluoro-2-methylphenyl)hydrazine with the ketone of pyruvic acid to form the corresponding arylhydrazone. This step can be performed separately or, for operational simplicity, in situ.

-

Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer, known as an ene-hydrazine.

-

[3][3]-Sigmatropic Rearrangement: This is the core, irreversible, and often rate-determining step of the synthesis.[8] The ene-hydrazine undergoes a concerted pericyclic rearrangement, analogous to a Claisen rearrangement, to form a di-imine intermediate. This step requires thermal energy and acid catalysis.

-

Aromatization & Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack by the terminal amine onto the imine carbon, forming a five-membered ring aminal intermediate.

-

Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, which, after a final proton loss, generates the aromatic indole ring system.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scispace.com [scispace.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: A Guide to the Synthesis of 4-Fluoro-7-methyltryptamine Analogs via Fischer Indolization of (3-Fluoro-2-methylphenyl)hydrazine Hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 4-fluoro-7-methyl substituted tryptamine analogs. The core of this methodology is the strategic application of the Fischer indole synthesis, a robust and classic method for constructing the indole nucleus.[1][2][3] We will begin with (3-Fluoro-2-methylphenyl)hydrazine hydrochloride, a specific precursor that dictates the final substitution pattern of the tryptamine scaffold. This guide offers a detailed mechanistic rationale, step-by-step experimental protocols, safety considerations, and methods for characterization and validation. The strategic introduction of fluorine is of particular interest in modern medicinal chemistry, as it can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, including receptor affinity and metabolic stability.[4][5][6]